(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
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Overview
Description
(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique hexahydro-pyrrolo structure fused with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods like chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolo structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole stands out due to its hexahydro-pyrrolo structure, which provides unique stereochemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H15FN2 |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C12H15FN2/c13-11-2-1-3-12(4-11)15-7-9-5-14-6-10(9)8-15/h1-4,9-10,14H,5-8H2/t9-,10+ |
InChI Key |
SITKTFGXFHTIMH-AOOOYVTPSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CC(=CC=C3)F |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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